molecular formula C14H20N2O3 B1607895 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester CAS No. 295349-63-2

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

Cat. No. B1607895
M. Wt: 264.32 g/mol
InChI Key: KTZSLYFETZWANR-UHFFFAOYSA-N
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Description

“2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The compound also contains a carboxylic acid ester functional group, which is derived from carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, as well as the ester functional group. The nitrogen atom in the pyridine ring could potentially participate in hydrogen bonding, and the oxygen atoms in the morpholine ring and ester group could act as hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and morpholine rings could impact its solubility, while the ester group could influence its reactivity .

Scientific Research Applications

Synthetic Studies on Marine Drugs

Research on 4H-Chromene-2-carboxylic acid ester derivatives, relevant for antitumor studies, involves synthesis techniques that could be analogous to those used for compounds like 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester. These compounds play a significant role in structural-activity relationship studies of natural products with potential antitumor properties (Li et al., 2013).

Reactive Extraction Techniques

The extraction of carboxylic acids from aqueous solutions, like pyridine-2-carboxylic acid, showcases a method potentially applicable to similar esters for use in pharmaceuticals and nutritional supplements. This technique emphasizes the importance of selecting non-toxic extractant-diluent systems for effective recovery (Datta & Kumar, 2014).

Luminescent Material Design

Heteroleptic cationic Ir(III) complexes with tunable emissions demonstrate the application of complex esters in designing materials with potential for data security protection through unique photophysical properties. Such research can inform the development of smart luminescent materials using esters similar to 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester (Song et al., 2016).

Antimicrobial and DNA Interaction Studies

Studies on pyridine-2-carboxylic acid and its derivatives, through spectroscopic techniques and DFT calculations, have found significant antibacterial and antifungal activities. These findings suggest the potential utility of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester in developing new antimicrobial agents and understanding their interactions with DNA (Tamer et al., 2018).

Electrochromic Material Synthesis

Research on dual-colored electrochromic materials based on terpyridinium derivatives highlights the use of esters in fabricating electrochromic devices with potential applications in display systems. This area of research shows how ester derivatives can be integral to developing technologies with varied coloration efficiencies and properties (Long et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

tert-butyl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-12(10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSLYFETZWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376596
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

CAS RN

295349-63-2
Record name 1,1-Dimethylethyl 2-(4-morpholinyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295349-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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